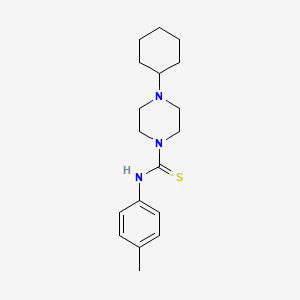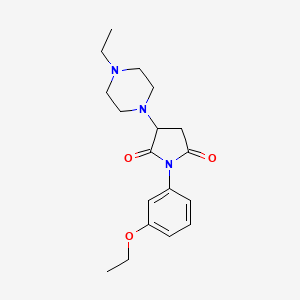
3-butoxy-N-(2,3-dichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C₁₇H₁₇Cl₂NO₂ It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with 3-butoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion of reactants to the desired product while minimizing by-products.
化学反应分析
Types of Reactions
3-butoxy-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
3-butoxy-N-(2,3-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-butoxy-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression.
相似化合物的比较
Similar Compounds
- 3-butoxy-N-(2,4-dichlorophenyl)benzamide
- 3-butoxy-N-(3,4-dichlorophenyl)benzamide
- 3-butoxy-N-(2,5-dichlorophenyl)benzamide
Uniqueness
3-butoxy-N-(2,3-dichlorophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both butoxy and dichlorophenyl groups provides a distinct set of properties that differentiate it from other benzamide derivatives.
属性
IUPAC Name |
3-butoxy-N-(2,3-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-13-7-4-6-12(11-13)17(21)20-15-9-5-8-14(18)16(15)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCSFDANGFNVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]naphthalen-2-ol](/img/structure/B5024273.png)
![3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B5024289.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
![3-(4-Methoxyphenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}propan-1-one](/img/structure/B5024310.png)


![1-(4-Ethoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5024341.png)
![1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]tetrazol-5-amine](/img/structure/B5024346.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)
![(3R,4R)-1-[(5-chloro-2-hydroxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5024348.png)
![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B5024361.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5024369.png)

